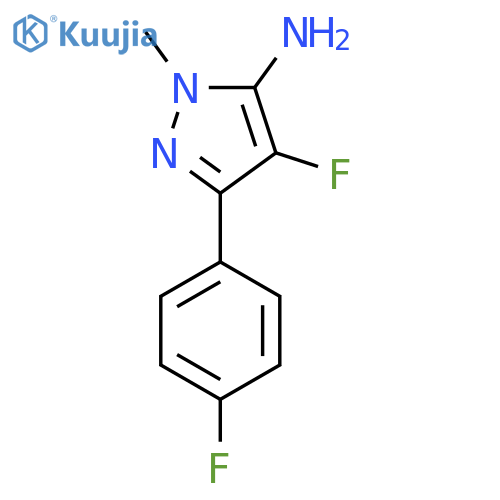Cas no 2138573-25-6 (4-fluoro-3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-amine)

2138573-25-6 structure
商品名:4-fluoro-3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-amine
4-fluoro-3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-amine 化学的及び物理的性質
名前と識別子
-
- 2138573-25-6
- EN300-1149890
- 4-fluoro-3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-amine
-
- インチ: 1S/C10H9F2N3/c1-15-10(13)8(12)9(14-15)6-2-4-7(11)5-3-6/h2-5H,13H2,1H3
- InChIKey: RSYLBXCUSDDEJI-UHFFFAOYSA-N
- ほほえんだ: FC1=C(N)N(C)N=C1C1C=CC(=CC=1)F
計算された属性
- せいみつぶんしりょう: 209.07645362g/mol
- どういたいしつりょう: 209.07645362g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 1
- 複雑さ: 219
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 43.8Ų
- 疎水性パラメータ計算基準値(XlogP): 1.7
4-fluoro-3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-amine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1149890-0.25g |
4-fluoro-3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-amine |
2138573-25-6 | 95% | 0.25g |
$906.0 | 2023-10-25 | |
| Enamine | EN300-1149890-1g |
4-fluoro-3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-amine |
2138573-25-6 | 95% | 1g |
$986.0 | 2023-10-25 | |
| Enamine | EN300-1149890-0.1g |
4-fluoro-3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-amine |
2138573-25-6 | 95% | 0.1g |
$867.0 | 2023-10-25 | |
| Enamine | EN300-1149890-0.05g |
4-fluoro-3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-amine |
2138573-25-6 | 95% | 0.05g |
$827.0 | 2023-10-25 | |
| Enamine | EN300-1149890-5.0g |
4-fluoro-3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-amine |
2138573-25-6 | 5g |
$3396.0 | 2023-06-09 | ||
| Enamine | EN300-1149890-1.0g |
4-fluoro-3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-amine |
2138573-25-6 | 1g |
$1172.0 | 2023-06-09 | ||
| Enamine | EN300-1149890-5g |
4-fluoro-3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-amine |
2138573-25-6 | 95% | 5g |
$2858.0 | 2023-10-25 | |
| Enamine | EN300-1149890-2.5g |
4-fluoro-3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-amine |
2138573-25-6 | 95% | 2.5g |
$1931.0 | 2023-10-25 | |
| Enamine | EN300-1149890-10g |
4-fluoro-3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-amine |
2138573-25-6 | 95% | 10g |
$4236.0 | 2023-10-25 | |
| Enamine | EN300-1149890-0.5g |
4-fluoro-3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-amine |
2138573-25-6 | 95% | 0.5g |
$946.0 | 2023-10-25 |
4-fluoro-3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-amine 関連文献
-
Huy Quang Lê,Yibo Ma,Marc Borrega,Herbert Sixta Green Chem., 2016,18, 5466-5476
-
Pengchong Xue,Jiabao Sun,Peng Chen,Peng Gong,Boqi Yao,Zhenqi Zhang,Chong Qian,Ran Lu J. Mater. Chem. C, 2015,3, 4086-4092
-
Congfang Chen,Aiping Wu,Haijing Yan,Yinglu Xiao,Chungui Tian,Honggang Fu Chem. Sci., 2018,9, 4746-4755
-
5. Triphenylphosphine oxide-catalyzed stereoselective poly- and dibromination of unsaturated compounds†Tian-Yang Yu,Yao Wang,Xiu-Qin Hu,Peng-Fei Xu Chem. Commun., 2014,50, 7817-7820
2138573-25-6 (4-fluoro-3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-amine) 関連製品
- 212268-44-5(4-Chloro-7-cyclopentyl-7H-pyrrolo2,3-Dpyrimidine)
- 1038280-79-3(1-(2-bromophenyl)ethyl(3-methoxypropyl)amine)
- 2034307-48-5(1-(2-chlorophenyl)-3-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]urea)
- 1934813-19-0(3-(chloromethyl)-1,1,1-trifluoropentane)
- 1007556-74-2(3-(1R)-2,2,2-trifluoro-1-hydroxyethylphenol)
- 1270453-60-5(4-4-(pyrrolidin-2-yl)phenylmorpholine)
- 2034568-06-2(1-4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl-3-(oxolan-2-yl)methylurea)
- 458566-77-3((2R,3R)-2-methyloxolan-3-amine)
- 2201540-39-6(N-[3-[4-(4-Fluoro-2-methylphenyl)piperidin-1-yl]-3-oxopropyl]prop-2-enamide)
- 2172457-51-9(3-3-ethoxy-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylbutanamido-2-methylpropanoic acid)
推奨される供給者
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬
